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molecular formula C5H2Cl4N2 B1642085 2-Chloro-5-(trichloromethyl)pyrimidine

2-Chloro-5-(trichloromethyl)pyrimidine

Cat. No. B1642085
M. Wt: 231.9 g/mol
InChI Key: UEDYOCNOCVTARM-UHFFFAOYSA-N
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Patent
US04248618

Procedure details

2-Chloro-5-methylpyrimidine (5.0 g) was finely powdered and dissolved in dry carbon tetrachloride (250 ml). The solution was treated with dry hydrogen chloride gas to precipitate the hydrochloride salt. The reaction mixture was heated to reflux and illuminated with an internal ultra-violet lamp whilst chlorine was bubbled through the stirred suspension. After 41/2 hours the solution was cooled and filtered and the filtrate concentrated under reduced pressure to give a semi-crystalline residue. The residue was dissolved in ether and filtered and the filtrate concentrated to a colourless oil which on standing gave crystals of 2-chloro-5-trichloromethylpyrimidine (8.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5](C)=[CH:4][N:3]=1.Cl.[C:10]([Cl:14])(Cl)([Cl:12])[Cl:11]>CCOCC>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:10]([Cl:14])([Cl:12])[Cl:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the hydrochloride salt
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
illuminated with an internal ultra-violet lamp whilst chlorine
CUSTOM
Type
CUSTOM
Details
was bubbled through the stirred suspension
TEMPERATURE
Type
TEMPERATURE
Details
After 41/2 hours the solution was cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a semi-crystalline residue
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a colourless oil which

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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